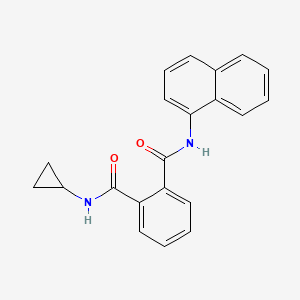

![molecular formula C20H25N3O2S B5502793 (1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds related to "(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" have been explored for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. These compounds are potent and selective, with excellent pharmaceutical properties, including high oral bioavailability and brain penetration (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related diazabicyclo[3.2.2]nonane derivatives involves sophisticated chemical strategies, including multicomponent reactions, cycloadditions, and radical translocation/cyclization reactions. These methods yield compounds with high specificity and desired pharmacological profiles (Sato et al., 2002).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal complex interactions, including hydrogen bonding that influences their stability and reactivity. X-ray crystallography and NMR studies provide insights into the stereochemistry and conformational dynamics crucial for their biological activity (Kostyanovsky et al., 1999).

Chemical Reactions and Properties

Compounds within this class exhibit diverse chemical reactivity, including aminomethylation reactions and cycloadditions, which are pivotal for their pharmacological efficacy. These reactions facilitate the introduction of functional groups that modulate their interaction with biological targets (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the pharmacokinetics of these compounds. Studies focusing on these aspects are essential for optimizing their delivery and efficacy (Sakthivel & Jeyaraman, 2010).

Aplicaciones Científicas De Investigación

Novel Sigma Receptor Ligands with Cytotoxic Activity

Research has led to the synthesis of all possible stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, displaying high sigma1 receptor affinity. Notably, these compounds, including variations of the 6,8-diazabicyclo[3.2.2]nonane framework, have shown to completely halt the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM. This indicates a potential for specific targeting within this cell line, with IC50 values in the range of known antitumor drugs like cisplatin and oxaliplatin, pointing towards a significant contribution to the development of novel antitumor agents (Geiger et al., 2007).

Coordination Chemistry of Hexadentate Ligands

Investigations into the coordination chemistry of hexadentate bispidine-based ligands have shown that these compounds form very stable complexes with metal ions. This research provides insights into how the rigid structures of these ligands, along with their specific donor sets, can preferentially coordinate to large metal ions, indicating their utility in developing metal-based catalysts or therapeutic agents. The efficiency of encapsulation and the stability constants with various metals, including Cu(2+), Zn(2+), and others, highlight their potential in coordination chemistry and applications requiring metal-ligand interactions (Bleiholder et al., 2005).

Photobase Generators

The synthesis of nitrogen heterocyclic amidines, prepared through the reduction of 1,5-diazabicyclo[4,3,0]nonene, has been explored for their applications as photobase generators. This research is foundational in the development of photoresists and other light-sensitive materials used in lithographic processes. The structure-activity relationship of these photobase generators was investigated, focusing on their UV absorbance, thermal stability, and photosensitivity, showcasing their potential in materials science and nanofabrication technologies (Guo-qian, 2013).

Propiedades

IUPAC Name |

[5-(methylsulfanylmethyl)furan-2-yl]-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-26-14-18-6-7-19(25-18)20(24)23-12-16-4-5-17(23)13-22(11-16)10-15-3-2-8-21-9-15/h2-3,6-9,16-17H,4-5,10-14H2,1H3/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOUHXFLBCXHAI-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)